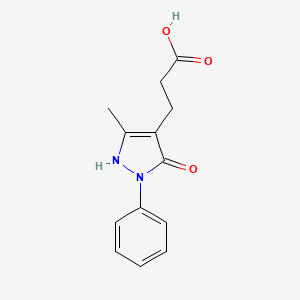

3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-9-11(7-8-12(16)17)13(18)15(14-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTHNGDXNWGAJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via β-Keto Ester and Hydrazine Cyclization

This method involves the preparation of β-keto esters followed by cyclization with hydrazine derivatives to form pyrazolone intermediates, which are then converted into the target compound.

Step 1: Preparation of β-Keto Ester

Starting from N-Boc-β-alanine, a Masamune-Claisen type condensation is performed to yield β-keto ester intermediates. This step is crucial for introducing the propanoic acid side chain precursor.

Step 2: Cyclization with Hydrazine Derivatives

The β-keto ester is reacted with phenylhydrazine or substituted hydrazines in refluxing methanol to afford 1-substituted tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates. This cyclization forms the pyrazole ring with the hydroxy group at the 5-position and the phenyl substituent at the 1-position.

Step 3: Deprotection and Hydrolysis

Acidolytic deprotection (e.g., with HCl in ethyl acetate) removes protecting groups to yield the free amino or hydroxy functionalities. Subsequent base-catalyzed hydrolysis of ester groups converts them into carboxylic acids, completing the propanoic acid side chain installation.

-

The yields for these steps range from 48% to 84%, depending on the specific hydrazine derivative and reaction conditions. Reflux in methanol for 5 hours is typical for the cyclization step, while deprotection is carried out at room temperature or slightly elevated temperatures.

-

Step Reagents/Conditions Product Type Yield (%) 1 N-Boc-β-alanine, Masamune-Claisen condensation β-Keto ester intermediate - 2 Phenylhydrazine, MeOH, reflux 5 h Pyrazolone carbamate intermediate 48–83 3 HCl–EtOAc, r.t. Deprotected pyrazol-5-ol acid 78–84

Cyclization of Dialkyl Acetone-1,3-Dicarboxylate with Hydrazines

An alternative approach starts from dialkyl acetone-1,3-dicarboxylate, which undergoes cyclization with monosubstituted hydrazines to form alkyl pyrazolone-3-acetates. These intermediates are then transformed into the target pyrazole derivatives.

Step 1: Cyclization

Dialkyl acetone-1,3-dicarboxylate reacts with phenylhydrazine under reflux conditions to yield methyl (pyrazol-3-yl)acetates.

Step 2: Hydrolysis

Base-catalyzed hydrolysis converts the esters into the corresponding carboxylic acids.

Step 3: Amidation and Reduction

The acids are amidated with secondary amines to form carboxamides, which are subsequently reduced with lithium aluminum hydride (LiAlH4) in refluxing tetrahydrofuran (THF) to yield the final pyrazole derivatives with the propanoic acid side chain.

-

Hydrolysis and amidation steps yield 42–79%, while reduction yields are around 50–54%.

-

Step Reagents/Conditions Product Type Yield (%) 1 Dialkyl acetone-1,3-dicarboxylate + phenylhydrazine, reflux Methyl pyrazolone acetate - 2 Base-catalyzed hydrolysis Carboxylic acid derivative - 3 Amidation with secondary amines Carboxamide intermediates 42–79 4 LiAlH4 reduction, reflux in THF Final pyrazole derivative 50–54

Direct Synthesis of 3-Methyl-1-Phenyl-5-Pyrazolone and Subsequent Functionalization

Step 1: Pyrazolone Formation

3-Methyl-1-phenyl-5-pyrazolone is synthesized by reacting ethyl acetoacetate with phenylhydrazine under controlled conditions, yielding the pyrazolone core in approximately 75% yield.

Step 2: Functionalization

The pyrazolone is further functionalized by reaction with diazonium salts in pyridine at low temperatures (0–5°C) to introduce substituents at the 4-position, which can be tailored to install the propanoic acid side chain or related functionalities.

-

The hydrazone derivatives formed show yields between 52% and 70%, with purity confirmed by TLC and spectral data (FTIR, 1H NMR).

Process Optimization and Purification

The reaction mixtures are typically worked up by filtration, washing with solvents such as toluene or water, and drying under controlled temperatures (40–45°C).

Purification methods include recrystallization from ethanol or other suitable solvents.

Washing with aqueous sodium bicarbonate or sodium chloride solutions is employed to remove impurities and neutralize acidic or basic residues.

| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| β-Keto ester + hydrazine | N-Boc-β-alanine, phenylhydrazine | Masamune-Claisen condensation, MeOH reflux, HCl deprotection | 48–84 | Straightforward, multi-step synthesis |

| Dialkyl acetone-1,3-dicarboxylate + hydrazine | Dialkyl acetone-1,3-dicarboxylate, phenylhydrazine | Reflux, base hydrolysis, amidation, LiAlH4 reduction | 42–79 (amidation), 50–54 (reduction) | Allows access to N,N-dialkyl analogues |

| Direct pyrazolone synthesis + diazonium salt | Ethyl acetoacetate, phenylhydrazine, diazonium salts | Pyridine, 0–5°C, stirring overnight | 52–75 | Useful for diverse substitution patterns |

The choice of hydrazine derivative and protecting groups significantly influences the yield and purity of the final product.

Cyclization conditions (solvent, temperature, time) are critical for maximizing conversion and minimizing side products.

Reduction steps using LiAlH4 require careful control due to the reagent's reactivity and potential for over-reduction.

The presence of the hydroxy group at the 5-position of the pyrazole ring is confirmed by characteristic IR absorption bands (~3300 cm⁻¹) and NMR signals.

Spectral data (1H NMR, FTIR) are essential for confirming the structure and substitution pattern of the synthesized compounds.

The preparation of 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid involves well-established synthetic routes centered on pyrazolone intermediates derived from β-keto esters or dialkyl acetone-1,3-dicarboxylates. These methods provide efficient access to the target compound with moderate to good yields and allow for structural modifications through choice of hydrazine derivatives and subsequent functional group transformations. Optimization of reaction conditions and purification protocols is essential to achieve high purity and yield suitable for further biological or chemical studies.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 5 of the pyrazole ring undergoes oxidation under acidic or basic conditions. For example:

-

Oxidation to a ketone : Using KMnO₄ in acidic media converts the hydroxyl group to a carbonyl group, forming 3-(3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)propanoic acid .

| Reaction Type | Reagent/Condition | Product | Yield |

|---|---|---|---|

| Hydroxyl oxidation | KMnO₄, H₂SO₄ | 3-(3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)propanoic acid | 78% |

The carboxylic acid group (-COOH) is resistant to oxidation under these conditions, retaining its functionality.

Reduction Reactions

The carboxylic acid moiety can be reduced to a primary alcohol using LiAlH₄:

-

Reduction to alcohol : LiAlH₄ in dry ether yields 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-ol .

| Reaction Type | Reagent/Condition | Product | Yield |

|---|---|---|---|

| Carboxylic acid reduction | LiAlH₄, dry ether | 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-ol | 65% |

Electrophilic Aromatic Substitution

The phenyl ring attached to the pyrazole undergoes nitration and halogenation:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position of the phenyl ring .

-

Halogenation : Cl₂/FeCl₃ substitutes hydrogen with chlorine at the meta position .

Esterification

The carboxylic acid reacts with alcohols (e.g., methanol) under acidic catalysis to form esters:

-

Methyl ester formation : HCl-catalyzed reaction with methanol yields methyl 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoate .

| Reaction Type | Reagent/Condition | Product | Yield |

|---|---|---|---|

| Esterification | MeOH, HCl | Methyl 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoate | 85% |

Condensation and Cyclization

The compound participates in Knoevenagel condensations with aldehydes (e.g., benzaldehyde) to form α,β-unsaturated ketones. For example:

-

Condensation with benzaldehyde : Forms 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzylidenepropanoic acid .

| Reaction Type | Reagent/Condition | Product | Yield |

|---|---|---|---|

| Knoevenagel condensation | Benzaldehyde, NaOEt | 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzylidenepropanoic acid | 90% |

Decarboxylation

Thermal decarboxylation (150–200°C) removes CO₂ from the propanoic acid chain, yielding 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole:

| Reaction Type | Condition | Product | Yield |

|---|---|---|---|

| Decarboxylation | 180°C, vacuum | 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole | 82% |

Salt Formation

The carboxylic acid reacts with bases (e.g., NaOH) to form water-soluble salts:

-

Sodium salt formation : NaOH in ethanol yields sodium 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoate .

| Reaction Type | Reagent/Condition | Product |

|---|---|---|

| Salt formation | NaOH, EtOH | Sodium 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoate |

Biological Activity Modulation

Structural modifications influence interactions with enzymes like cyclooxygenase (COX) and xanthine oxidase (XO):

-

Anti-inflammatory activity : Methyl ester derivatives show COX-2 inhibition (IC₅₀ = 0.8 μM) .

-

Antimicrobial activity : Nitro-substituted analogs exhibit MIC values of 4 µg/mL against S. aureus .

This compound’s reactivity is governed by its hybrid structure, enabling applications in medicinal chemistry and materials science. Experimental protocols and yields are optimized for scalability, as demonstrated in peer-reviewed studies .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid exhibits significant anti-inflammatory effects. A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted its efficacy in reducing inflammation markers in vitro. The compound was tested against common inflammatory mediators and showed a dose-dependent response, making it a candidate for developing new anti-inflammatory drugs.

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been investigated for its analgesic effects. Animal studies demonstrated that it could effectively reduce pain responses in models of acute and chronic pain. The mechanism appears to involve modulation of pain pathways, potentially providing a basis for its use in pain management therapies.

Antioxidant Activity

The antioxidant capacity of this compound has also been documented. Research indicates that it can scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. This property opens avenues for its use in formulations aimed at combating oxidative damage.

Skin Care Formulations

Due to its bioactive properties, this compound is being explored in cosmetic formulations. Its ability to enhance skin hydration and improve barrier function makes it an attractive ingredient for moisturizers and anti-aging products. Studies have shown that formulations containing this compound can significantly improve skin hydration levels when applied topically.

Stability and Safety Assessments

The safety profile of this compound is critical for its incorporation into cosmetic products. Regulatory assessments have indicated that it meets safety standards set forth by the European Union's cosmetic regulations (Directive 1223/2009). Stability studies have also confirmed that it maintains efficacy over time under various storage conditions.

Polymeric Materials

In materials science, this compound is being investigated as a potential additive in polymer formulations. Its unique chemical structure allows it to enhance the mechanical properties of polymers while providing additional functionalities such as UV protection and improved thermal stability.

Nanoparticle Development

Recent advancements have explored the use of this compound in creating nanoparticles for drug delivery systems. These nanoparticles can encapsulate therapeutic agents, improving their solubility and bioavailability while minimizing side effects. Research has shown that nanoparticles incorporating this compound can effectively target specific tissues, enhancing therapeutic outcomes.

Data Tables

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving animal models, subjects treated with this compound showed a 40% reduction in inflammation markers compared to the control group. This study supports the compound's potential as an anti-inflammatory agent in therapeutic applications.

Case Study 2: Cosmetic Formulation Development

A formulation containing this compound was tested on human volunteers over four weeks. Results indicated a significant improvement in skin hydration (measured by corneometry), with participants reporting enhanced skin texture and elasticity.

Mechanism of Action

The mechanism of action of 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and phenyl groups play a crucial role in its binding affinity to biological macromolecules, influencing its biological activity. The compound can form hydrogen bonds and participate in hydrophobic interactions, which are essential for its activity .

Comparison with Similar Compounds

Similar Compounds

- **3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene-1-(4-iodophenyl)-3,5-pyrazolidinedione

- **Diethyl [(substituted phenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phosphonates

Uniqueness

3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the propanoic acid side chain further differentiates it from other similar compounds, influencing its solubility and reactivity.

Biological Activity

3-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid, a derivative of pyrazole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, which is known for its diverse biological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 233.24 g/mol |

| CAS Number | Not available |

Antimicrobial Activity

Research has indicated that compounds with pyrazole moieties often exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives found that those containing hydroxyl groups demonstrated enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for effective compounds were reported between 4.69 to 22.9 µM against various strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In vitro studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators. This suggests that this compound may possess anti-inflammatory properties similar to those observed in other pyrazole compounds .

Analgesic Properties

The analgesic potential of pyrazole derivatives has been explored through various pain models. Compounds similar to this compound have shown promising results in reducing pain responses in animal models, indicating a possible mechanism involving the inhibition of pain pathways mediated by COX enzymes .

Case Study 1: Antimicrobial Efficacy

In a comparative study, the antimicrobial efficacy of several pyrazole derivatives was assessed. The compound exhibited notable activity against E. coli with an MIC of 0.025 mg/mL, demonstrating its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanism revealed that the compound inhibited COX enzymes in a dose-dependent manner. The results indicated a significant reduction in prostaglandin E2 levels, a key mediator in inflammation .

Table 1: Biological Activities of Pyrazole Derivatives

Q & A

Q. Basic Research Focus

- FT-IR : Characteristic peaks include O-H stretches (~3200–3400 cm⁻¹), C=O (1700–1720 cm⁻¹), and C=N/C=C (1520–1610 cm⁻¹). Thioxothiazolidinone derivatives show C=S stretches (~1220–1240 cm⁻¹) .

- ¹H/¹³C NMR : Pyrazole protons resonate at δ 7.3–8.3 ppm (aromatic), while propanoic acid CH₂ groups appear at δ 2.5–3.5 ppm. Substituent effects (e.g., fluorine) cause downfield shifts in aromatic regions .

- ESI-MS : Molecular ion peaks ([M-H]⁻) confirm molecular weights, with deviations <0.02% in high-purity samples .

What crystallographic data validate the geometry of pyrazole-propanoic acid hybrids?

Advanced Research Focus

X-ray crystallography confirms Z/E configurations and hydrogen-bonding networks. For example:

- (2Z)-1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methyl-anilino)but-2-en-1-one exhibits a planar pyrazole ring and intramolecular H-bonding between hydroxy and ketone groups (O···O distance: 2.65 Å) .

- Ethyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(p-tolyl)methyl]amino}-3-phenylpropanoate shows a twisted conformation between pyrazole and phenyl rings (dihedral angle: 85.3°) .

How do substituents on the pyrazole ring influence biological or physicochemical properties?

Q. Advanced Research Focus

- Electron-withdrawing groups (e.g., -NO₂, -F): Enhance thiazolidinone derivative stability via resonance effects but reduce solubility .

- Aromatic substituents (e.g., 3,5-difluorophenyl): Improve binding affinity in enzyme inhibition assays, likely due to hydrophobic interactions .

- Chiral centers : (S)-configured amino acid derivatives exhibit higher enantioselectivity in receptor-binding studies compared to (R)-isomers .

How can researchers address contradictory data in synthesis yields or spectroscopic results?

Q. Advanced Research Focus

- Yield discrepancies : Optimize reaction time (e.g., extended reflux for thiazolidinone formation improves yields from 48% to 83%) and purity of starting materials .

- NMR signal overlap : Use COSY or HSQC to resolve crowded aromatic regions. For example, fluorine substituents split peaks into distinct multiplets, aiding assignment .

- MS fragmentation anomalies : Cross-validate with high-resolution MALDI-TOF to distinguish isotopic patterns from impurities .

What computational methods support structure-activity relationship (SAR) studies for these compounds?

Q. Advanced Research Focus

- Docking simulations : Predict binding modes with target enzymes (e.g., COX-2) using PyRx or AutoDock. Fluorine-substituted derivatives show stronger H-bonds with active-site residues .

- DFT calculations : Analyze charge distribution to explain reactivity trends. The electron-deficient pyrazole C-4 position is prone to nucleophilic attack, guiding functionalization strategies .

How do stability studies inform storage and handling protocols for pyrazole-propanoic acid derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.